2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a chromeno[2,3-d]pyrimidine derivative with a sulfanyl-linked acetamide side chain. Its structure features a 7-methyl group on the chromeno-pyrimidine core and a 4-ethoxyphenyl substituent at position 2 (Fig. 1). Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization, as outlined in analogous protocols .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-23-12-8-20(9-13-23)27-31-28-24(16-21-15-19(3)7-14-25(21)35-28)29(32-27)36-17-26(33)30-22-10-5-18(2)6-11-22/h5-15H,4,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCBUXTYWLLINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-d]pyrimidin core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include ethyl acetate, sulfur, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of sulfanyl-acetamide chromeno-pyrimidine derivatives. Key structural variations among analogs include substituent positions on the chromeno-pyrimidine core, aromatic rings, and acetamide side chains. These modifications significantly influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Ethoxy vs. Methyl Groups: The 4-ethoxyphenyl group in the target compound (vs.
- Diaminopyrimidine Core: The 4,6-diaminopyrimidine derivative exhibits a polar, hydrogen-bond-rich core, favoring interactions with hydrophilic targets (e.g., dihydrofolate reductase).
Physicochemical and Structural Insights
- Lipophilicity : The target compound’s XLogP3 of 6.8 suggests high membrane permeability but may limit aqueous solubility. In contrast, the ethoxy-substituted analog could exhibit improved solubility due to the oxygen atom’s polarity.
Research Findings and Implications
- Synthetic Routes : Analogous compounds are synthesized via microwave-assisted reactions (e.g., using DIPEA and acetonitrile) , suggesting that similar methods could optimize the target compound’s yield.
- Crystallographic Data : Structural analogs (e.g., ) were characterized using SHELX software , highlighting the importance of crystallography in confirming substituent orientations.
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 475.6 g/mol. Its structure includes a chromeno-pyrimidine core with an ethoxyphenyl and a methylphenyl group, suggesting potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Chromeno-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acetamide formation through acylation reactions.
Anticancer Activity
Recent studies have indicated that similar chromeno-pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with analogous structures have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the inhibition of key metabolic pathways associated with cancer cell survival and proliferation.
Antimicrobial Properties
Research into related compounds suggests potential antimicrobial properties. Studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating that the compound may also possess similar activities due to structural similarities .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes. For example, studies on related compounds have shown that they can inhibit acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease . The inhibition of metabolic enzymes suggests that this compound could be explored for neuroprotective effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
